molecular formula C9H6BrF3O B3043196 4-(Trifluoroacetyl)benzyl bromide CAS No. 78126-14-4

4-(Trifluoroacetyl)benzyl bromide

Cat. No. B3043196
CAS RN: 78126-14-4
M. Wt: 267.04 g/mol
InChI Key: NPGJBWRAAZWXQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(Trifluoroacetyl)benzyl bromide is C9H6BrF3O . Its InChI Code is 1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2 .


Chemical Reactions Analysis

4-(Trifluoroacetyl)benzyl bromide is a strong electrophile, and its reactivity is increased by the presence of trifluoroacetyl groups. It serves as a key intermediate or reagent in various synthetic pathways.


Physical And Chemical Properties Analysis

4-(Trifluoroacetyl)benzyl bromide is a solid-crystal at ambient temperature . It has a molecular weight of 267.05 .

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

4-(Trifluoroacetyl)benzyl bromide and related compounds have been studied for their potential in supramolecular chemistry, particularly in the formation of one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures are significant for their applications in nanotechnology and polymer processing due to their self-assembly capabilities and the formation of complex molecular architectures (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

In organic synthesis, 4-(Trifluoroacetyl)benzyl bromide serves as a key intermediate or reagent in various synthetic pathways. It's utilized in the synthesis of biologically active molecules, demonstrating its versatility and importance in medicinal chemistry and drug development. The reactivity and stability of such compounds under different conditions have been thoroughly investigated to optimize synthetic routes and improve yield and selectivity (Qiu et al., 2009).

Biological Activity Studies

Derivatives of 4-(Trifluoroacetyl)benzyl bromide have been explored for their biological activities, such as antimicrobial, antifungal, and antioxidant properties. The structure-activity relationship (SAR) studies of these compounds contribute to the development of new therapeutic agents by understanding the molecular basis of their biological effects (Ohloblina, 2022).

Environmental and Toxicological Assessments

Research has also been conducted on the environmental persistence and toxicological implications of compounds related to 4-(Trifluoroacetyl)benzyl bromide. These studies aim to evaluate the environmental impact and safety profile of these chemicals, which is crucial for their application in various industries (Zuiderveen, Slootweg, & de Boer, 2020).

Photocatalysis and Material Science

Some studies have focused on the application of 4-(Trifluoroacetyl)benzyl bromide derivatives in photocatalysis and material science. These compounds can be used to modify the surface properties of photocatalysts, enhancing their efficiency in environmental remediation and energy conversion processes (Wen, Xie, Chen, & Li, 2017).

Safety and Hazards

4-(Trifluoroacetyl)benzyl bromide is classified as dangerous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion with a pair of free electrons) attacks the electrophilic carbon atom attached to the bromine atom in the 4-(Trifluoroacetyl)benzyl bromide molecule . This results in the replacement of the bromine atom with the nucleophile .

Action Environment

The action, efficacy, and stability of 4-(Trifluoroacetyl)benzyl bromide can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, as changes in pH can alter the protonation state of the nucleophiles it reacts with. Additionally, temperature can influence the rate of the reactions it participates in .

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGJBWRAAZWXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoroacetyl)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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